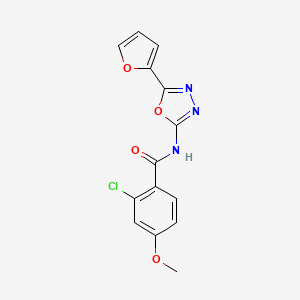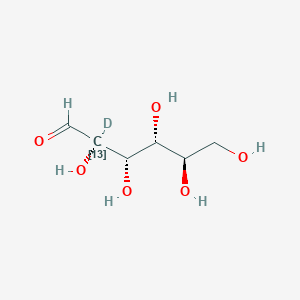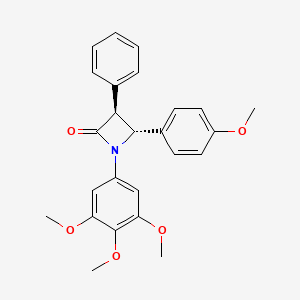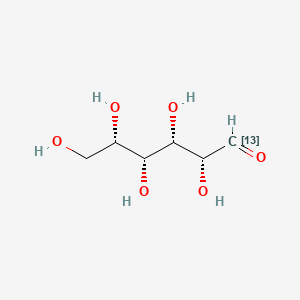
L-Idose-13C-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Idose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the L-Idose molecule. L-Idose is a rare sugar that is part of the hexose family, which includes six-carbon sugars. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-3 involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. One common approach involves the use of labeled precursors that are incorporated into the sugar molecule during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The final product is then purified to achieve high purity levels suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Idose-13C-3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols. Substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
L-Idose-13C-3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways
Biology: Employed in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of sugars in cellular processes
Medicine: Utilized in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of drugs labeled with carbon-13
Industry: Applied in the development of new materials and chemical processes, particularly in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of L-Idose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glucose-13C-3: Another carbon-13 labeled hexose, used in similar metabolic studies.
L-Galactose-13C-3: A carbon-13 labeled sugar with applications in carbohydrate metabolism research.
L-Talose-13C-3: Used in studies of rare sugars and their metabolic pathways
Uniqueness
L-Idose-13C-3 is unique due to its specific structure and the position of the carbon-13 isotope. This makes it particularly useful for studying specific metabolic pathways and reactions that involve L-Idose. Its unique properties also make it valuable in the synthesis of complex molecules and the development of new materials .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-CZQHXNBCSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


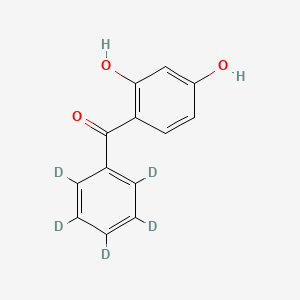

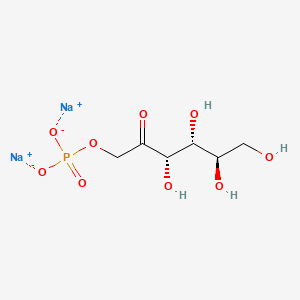
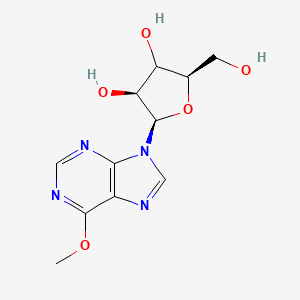
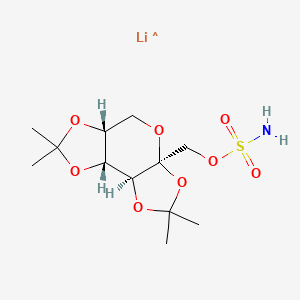

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)
